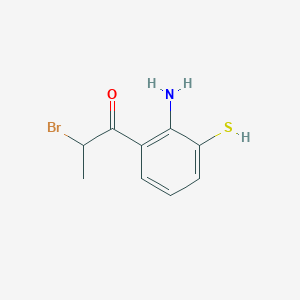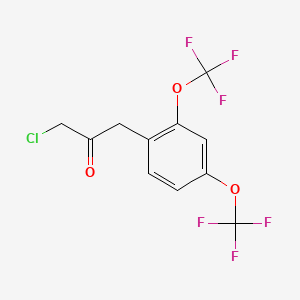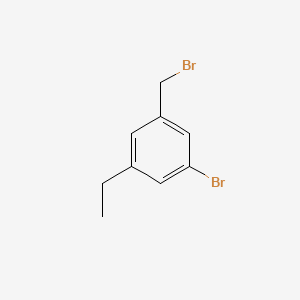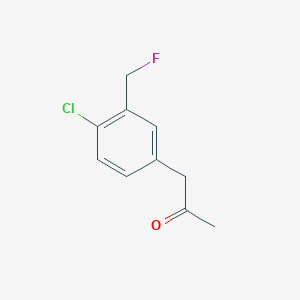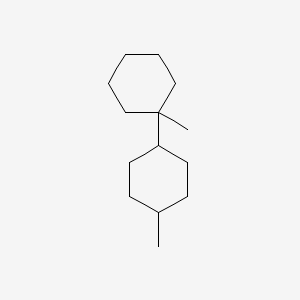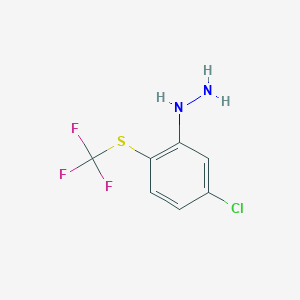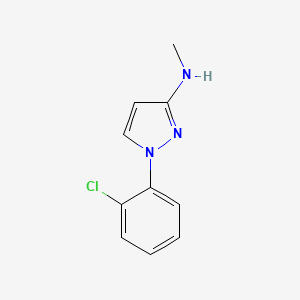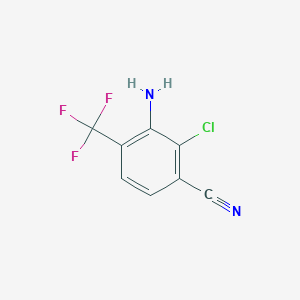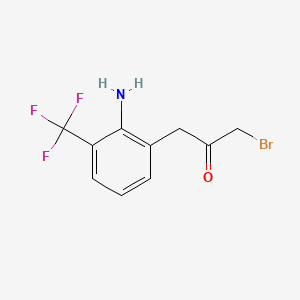
1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound that features a trifluoromethyl group, an amino group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method starts with the preparation of the intermediate 2-amino-3-(trifluoromethyl)benzene. This intermediate can be synthesized through the nitration of 2-(trifluoromethyl)aniline, followed by reduction of the nitro group to an amino group. The next step involves the bromination of the intermediate to introduce the bromopropanone moiety. This can be achieved using bromine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-3-(trifluoromethyl)phenyl)-2-bromopropan-1-one
- 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one
- 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-iodopropan-2-one
Uniqueness
1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro and iodo analogs. The trifluoromethyl group also imparts unique electronic properties, enhancing its stability and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C10H9BrF3NO |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
1-[2-amino-3-(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-7(16)4-6-2-1-3-8(9(6)15)10(12,13)14/h1-3H,4-5,15H2 |
Clave InChI |
ZABMUFUJDJVBQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)N)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



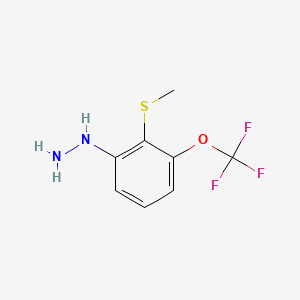
![Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)
